molecular formula C31H46N2O4 B11450891 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide

Cat. No.: B11450891
M. Wt: 510.7 g/mol
InChI Key: DDQVJFFNRSRUKO-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including tert-butyl, hydroxyphenyl, ethoxypropyl, and oxoethyl groups. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide involves multiple steps, each requiring specific reagents and conditions

    Preparation of the Core Structure: The core structure can be synthesized through a series of condensation and substitution reactions. For example, the reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and an appropriate amine can form the initial framework.

    Introduction of Functional Groups: The ethoxypropyl and oxoethyl groups are introduced through subsequent reactions, such as alkylation and acylation. These steps require specific catalysts and solvents to ensure high yield and purity.

    Final Assembly: The final compound is assembled through a series of coupling reactions, where the intermediate products are combined under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of temperature, pressure, and reaction time ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxoethyl group can be reduced to form alcohols or other reduced products.

    Substitution: The tert-butyl groups can undergo substitution reactions, where other functional groups replace the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxoethyl group can produce alcohols.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to scavenge free radicals, providing antioxidant effects. The compound may also interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in similar applications.

    Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another compound with antioxidant properties, used in the stabilization of polymers.

Uniqueness

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}propanamide stands out due to its unique combination of functional groups, providing a balance of stability and reactivity. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C31H46N2O4

Molecular Weight

510.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]propanamide

InChI

InChI=1S/C31H46N2O4/c1-9-37-18-10-17-32-29(36)27(23-14-11-21(2)12-15-23)33-26(34)16-13-22-19-24(30(3,4)5)28(35)25(20-22)31(6,7)8/h11-12,14-15,19-20,27,35H,9-10,13,16-18H2,1-8H3,(H,32,36)(H,33,34)

InChI Key

DDQVJFFNRSRUKO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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